molecular formula C9H8BrNS B12814551 2-Bromo-6,7-dimethylbenzo[d]thiazole

2-Bromo-6,7-dimethylbenzo[d]thiazole

Cat. No.: B12814551
M. Wt: 242.14 g/mol
InChI Key: HHEDMTHRRHNMHK-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dimethylbenzo[d]thiazole is an organic compound with the molecular formula C9H8BrNS It belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dimethylbenzo[d]thiazole typically involves the bromination of 6,7-dimethylbenzo[d]thiazole. One common method is the reaction of 6,7-dimethylbenzo[d]thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

2-Bromo-6,7-dimethylbenzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

2-Bromo-6,7-dimethylbenzo[d]thiazole can be compared with other benzo[d]thiazole derivatives:

Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

2-bromo-6,7-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3

InChI Key

HHEDMTHRRHNMHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)Br)C

Origin of Product

United States

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